2-fluoro-N-{1-[4-(pyrimidin-5-yl)phenyl]ethyl}pyridine-4-carboxamide
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Overview
Description
2-fluoro-N-{1-[4-(pyrimidin-5-yl)phenyl]ethyl}pyridine-4-carboxamide is a synthetic organic compound that features a pyridine ring substituted with a fluoro group and a carboxamide group, along with a phenyl ring substituted with a pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-{1-[4-(pyrimidin-5-yl)phenyl]ethyl}pyridine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the pyridine ring: This can be achieved through a cyclization reaction involving appropriate starting materials.
Introduction of the fluoro group: This step often involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Formation of the carboxamide group: This can be done through an amidation reaction using reagents like carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC).
Attachment of the phenyl ring: This step may involve a Suzuki-Miyaura coupling reaction using a boronic acid derivative of the phenyl ring and a palladium catalyst.
Introduction of the pyrimidine moiety: This can be achieved through a nucleophilic substitution reaction using a pyrimidine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-{1-[4-(pyrimidin-5-yl)phenyl]ethyl}pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe for studying biological processes involving pyridine and pyrimidine derivatives.
Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-fluoro-N-{1-[4-(pyrimidin-5-yl)phenyl]ethyl}pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds or electrostatic interactions. The pyridine and pyrimidine moieties can participate in π-π stacking interactions with aromatic residues in the target protein, further stabilizing the binding.
Comparison with Similar Compounds
Similar Compounds
2-fluoro-N-{1-[4-(pyrimidin-5-yl)phenyl]ethyl}pyridine-3-carboxamide: Similar structure but with the carboxamide group at the 3-position of the pyridine ring.
2-chloro-N-{1-[4-(pyrimidin-5-yl)phenyl]ethyl}pyridine-4-carboxamide: Similar structure but with a chloro group instead of a fluoro group.
2-fluoro-N-{1-[4-(pyrimidin-5-yl)phenyl]methyl}pyridine-4-carboxamide: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
2-fluoro-N-{1-[4-(pyrimidin-5-yl)phenyl]ethyl}pyridine-4-carboxamide is unique due to the specific combination of functional groups and their positions on the molecule. The presence of the fluoro group can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
2-fluoro-N-[1-(4-pyrimidin-5-ylphenyl)ethyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O/c1-12(23-18(24)15-6-7-22-17(19)8-15)13-2-4-14(5-3-13)16-9-20-11-21-10-16/h2-12H,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUKREPWMMMLGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CN=CN=C2)NC(=O)C3=CC(=NC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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